5-Bromo-4-cyclopropoxypyrimidin-2-amine
Description
Contextualization within Halogenated Pyrimidine (B1678525) Heterocyclic Chemistry
Halogenated pyrimidines are a class of compounds that have garnered considerable attention in the field of medicinal chemistry. The introduction of a halogen atom into the pyrimidine ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form halogen bonds. These modifications can, in turn, influence the compound's biological activity and pharmacokinetic profile. The presence of the bromine atom in 5-Bromo-4-cyclopropoxypyrimidin-2-amine is therefore a critical feature, suggesting its potential for enhanced biological interactions.
Significance of 2-Aminopyrimidine (B69317) Scaffolds in Drug Discovery and Development (Generalized academic perspective)
The 2-aminopyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules. This structural motif is a key component in a variety of therapeutic agents, demonstrating a broad spectrum of activities. The versatility of the 2-aminopyrimidine scaffold allows for extensive chemical modification at various positions, enabling the fine-tuning of its biological and pharmacological properties. Its ability to act as a bioisosteric replacement for other functional groups and its capacity to engage in multiple non-covalent interactions with biological targets contribute to its prevalence in medicinal chemistry.
Overview of Current Research Landscape involving this compound
While specific research exclusively detailing the synthesis and biological evaluation of this compound is not extensively published, the broader research context strongly points towards its investigation as a kinase inhibitor. A significant body of research exists for structurally similar 5-bromo-4-substituted-pyrimidin-2-amine derivatives, particularly in the context of Unc-51 Like Kinase 1 (ULK1) inhibition. nih.govnih.gov ULK1 is a serine/threonine kinase that plays a crucial role in the initiation of autophagy, a cellular process implicated in both cancer cell survival and neurodegenerative diseases.
Docking-based pharmacophore modeling has been employed to identify potent ULK1 inhibitors, with the 2-aminopyrimidine scaffold being a key feature of many successful compounds. nih.gov Research on 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives has demonstrated that this class of compounds can effectively inhibit ULK1 kinase activity, block autophagy, and induce apoptosis in cancer cells. nih.gov The structure-activity relationship (SAR) studies within this class of molecules often explore various substituents at the 4-position of the pyrimidine ring to optimize potency and selectivity. The presence of the cyclopropoxy group in this compound suggests that it is a candidate within this line of investigation, with the cyclopropyl (B3062369) moiety potentially offering advantages in terms of metabolic stability or binding interactions within the kinase active site.
Rationale for Comprehensive Academic Investigation of this compound
The rationale for a thorough academic investigation of this compound is multifold. Firstly, its structural similarity to known kinase inhibitors, particularly those targeting ULK1, makes it a compelling candidate for anticancer and neuroprotective drug discovery programs. Secondly, the unique combination of a bromine atom and a cyclopropoxy group on the 2-aminopyrimidine scaffold warrants detailed study to understand their combined effect on biological activity and selectivity. A comprehensive investigation would provide valuable insights into the structure-activity relationships of this class of compounds, potentially leading to the development of novel therapeutic agents with improved efficacy and safety profiles. Furthermore, detailed synthetic and characterization studies would provide the foundational knowledge necessary for its further exploration and potential translation into clinical applications.
Structure
3D Structure
Properties
Molecular Formula |
C7H8BrN3O |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
5-bromo-4-cyclopropyloxypyrimidin-2-amine |
InChI |
InChI=1S/C7H8BrN3O/c8-5-3-10-7(9)11-6(5)12-4-1-2-4/h3-4H,1-2H2,(H2,9,10,11) |
InChI Key |
UQWKCJCRIVFYCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=NC(=NC=C2Br)N |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 5 Bromo 4 Cyclopropoxypyrimidin 2 Amine
Established Synthetic Routes to 5-Bromo-4-cyclopropoxypyrimidin-2-amine
The most prevalent and established routes to the title compound involve late-stage functionalization of a pre-formed 5-bromopyrimidine (B23866) scaffold. These methods are favored for their reliability and the commercial availability of key intermediates.
The primary and most widely adopted method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy typically involves the displacement of a suitable leaving group, most commonly a chloride, at the C4 position of the pyrimidine (B1678525) ring by the cyclopropoxy moiety.
The key precursor for this reaction is 5-bromo-4-chloropyrimidin-2-amine (B1292770). The reaction proceeds by treating this precursor with cyclopropanol (B106826) in the presence of a strong base. The base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), deprotonates the hydroxyl group of cyclopropanol to form the more nucleophilic cyclopropoxide anion. This anion then attacks the electron-deficient C4 position of the pyrimidine ring, displacing the chloride ion and forming the desired ether linkage.
General Reaction Scheme:
(Image depicting the reaction of 5-bromo-4-chloropyrimidin-2-amine with cyclopropanol in the presence of a base like NaH in a solvent like THF to yield this compound)
The choice of solvent is critical, with anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) being typical to ensure the solubility of the reagents and facilitate the reaction.
| Parameter | Typical Conditions |
| Precursor | 5-bromo-4-chloropyrimidin-2-amine |
| Nucleophile | Cyclopropanol |
| Base | Sodium Hydride (NaH), Potassium tert-butoxide |
| Solvent | THF, DMF, Dioxane |
| Temperature | 0 °C to room temperature |
While not commonly reported for this specific molecule, multicomponent reactions (MCRs) represent a powerful and convergent strategy for the assembly of highly substituted pyrimidine rings. acs.org An MCR approach would theoretically involve combining three or more simple starting materials in a one-pot synthesis to construct the core of this compound.
A hypothetical MCR could involve the condensation of a guanidine (B92328) derivative (to provide the N-C-N and 2-amine functionalities), a β-dicarbonyl compound or its equivalent, and another component to introduce the bromo and cyclopropoxy groups or precursors thereof. MCRs are advantageous for their atom economy and operational simplicity, offering a rapid pathway to complex molecules from readily available starting materials. mdpi.comnih.gov However, achieving the specific substitution pattern of the target compound via an MCR can be challenging due to regioselectivity issues.
An alternative synthetic strategy involves introducing the bromo substituent at a later stage. This approach would start with a precursor such as 4-cyclopropoxypyrimidin-2-amine. The C5 position of the 2-aminopyrimidine (B69317) ring is activated towards electrophilic substitution.
Regioselective bromination can be achieved using various electrophilic brominating agents. A common and effective reagent for this transformation is N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724). google.com The reaction typically proceeds under mild conditions, often at room temperature. Another classical method involves using molecular bromine (Br₂) in a solvent like acetic acid. nih.gov This method allows for the direct and selective installation of the bromine atom at the desired C5 position, leveraging the inherent reactivity of the pyrimidine scaffold. nih.gov
Precursor Design and Synthesis for this compound Derivatives
The success of the synthetic routes described above hinges on the availability of key precursors. The most crucial intermediate is 5-bromo-4-chloropyrimidin-2-amine. The synthesis of this precursor often begins with more fundamental building blocks. One common route starts with the reduction of 5-bromo-2-chloro-4-nitropyrimidine. nih.gov The nitro group is reduced to an amine, yielding the desired precursor. The synthesis of related brominated chloropyrimidines has also been documented starting from materials like 2-hydroxypyrimidine, which undergoes bromination and subsequent chlorination. google.com
Optimization of Reaction Parameters for Enhanced Yield, Purity, and Scalability
For the principal nucleophilic displacement route, optimization is key to achieving high yield, purity, and ensuring the process is scalable for potential industrial production. Key parameters for optimization are detailed below.
| Parameter | Objective and Considerations |
| Base | The choice and stoichiometry of the base are critical. Stronger bases like NaH ensure complete deprotonation of cyclopropanol but require anhydrous conditions. Weaker bases like potassium carbonate may require higher temperatures and longer reaction times. |
| Solvent | The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Polar aprotic solvents like DMF can accelerate SNAr reactions but can be difficult to remove during workup. THF is often a good compromise. |
| Temperature | The reaction is often initiated at a low temperature (e.g., 0 °C) during the addition of the base to control the exothermic deprotonation step, then allowed to warm to room temperature to proceed to completion. |
| Reaction Time | Monitoring the reaction by techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the point of completion and avoid the formation of side products. |
| Workup/Purification | A typical workup involves quenching the reaction with water, followed by extraction with an organic solvent. Purification is commonly achieved by column chromatography or recrystallization to obtain the final product with high purity. |
Novel Synthetic Approaches to this compound Analogues and Bioisosteres
The development of novel synthetic approaches is driven by the need to access analogues and bioisosteres of the title compound for structure-activity relationship (SAR) studies.
Analogues: The nucleophilic displacement strategy is highly amenable to creating analogues. By substituting cyclopropanol with other alcohols (e.g., cyclobutanol, isopropanol, or various substituted alcohols), a library of 4-alkoxy-5-bromopyrimidin-2-amines can be readily synthesized. Similarly, the 2-amino group or the 5-bromo position could be modified in the precursor to generate further diversity.
Bioisosteres: The synthesis of bioisosteres involves replacing the cyclopropoxy group with other chemical moieties that possess similar steric and electronic properties. For example, the oxygen atom could be replaced with sulfur (cyclopropylthio group) or nitrogen. The cyclopropyl (B3062369) ring itself could be replaced with other small, strained rings or bioisosteric groups like an oxetane. These modifications would require adapting the synthetic route, for instance, by using a cyclopropylthiol instead of cyclopropanol in the nucleophilic displacement step. The development of novel cyclization and cross-coupling reactions could also provide new pathways to bioisosteric heterocyclic cores.
Sustainable and Green Chemistry Considerations in this compound Synthesis
The choice of solvents is a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. In the synthesis of pyrimidine derivatives, the use of greener solvents such as water, ethanol, or even solvent-free conditions is being explored. nih.gov For the Williamson ether synthesis, the use of the parent alcohol of the alkoxide as the solvent is a common practice. mdpi.com The use of microwave irradiation can also accelerate reactions, often leading to higher yields and shorter reaction times, which contributes to energy efficiency. nih.gov
Waste minimization is a central tenet of green chemistry. This can be achieved by designing synthetic routes with fewer steps, higher yields, and byproducts that are benign or can be easily recycled. Multicomponent reactions are particularly advantageous in this regard as they can significantly reduce the number of synthetic steps and purification procedures. bohrium.comnih.gov
Below is a table summarizing some of the green chemistry considerations for the potential synthetic steps involved in the production of this compound.
| Synthetic Step | Reaction Type | Key Reagents | Potential Solvents | Green Chemistry Considerations |
| Precursor Synthesis | Halogenation/Functional Group Interconversion | Halogenating agents (e.g., NBS, POCl₃) | Chlorinated solvents, Aprotic polar solvents | Use of less toxic halogenating agents. Minimizing the use of chlorinated solvents. Exploring catalytic halogenation methods. |
| Etherification | Nucleophilic Aromatic Substitution (Williamson-type) | Cyclopropanol, Base (e.g., NaH, K₂CO₃) | THF, DMF, Acetonitrile, Cyclopropanol | Use of a less hazardous base. Exploring the use of the alcohol reactant as the solvent. Investigating microwave-assisted synthesis to reduce reaction time and energy consumption. Use of phase-transfer catalysts to improve efficiency. |
By carefully considering these principles, the synthesis of this compound can be optimized to be more environmentally friendly and sustainable.
Chemical Reactivity and Derivatization Strategies of 5 Bromo 4 Cyclopropoxypyrimidin 2 Amine
Reactivity at the C5-Bromo Position of 5-Bromo-4-cyclopropoxypyrimidin-2-amine
The bromine atom at the C5 position of the pyrimidine (B1678525) ring is a versatile functional group that readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is central to the derivatization of the this compound core.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl and heteroaryl halides. The C5-bromo position of this compound is amenable to these transformations, allowing for the introduction of a wide array of substituents.
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyrimidine core and various aryl or heteroaryl boronic acids or esters. These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, like potassium carbonate or potassium phosphate, in a suitable solvent system, often a mixture of an organic solvent and water. The Suzuki-Miyaura coupling is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups. For instance, the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids has been successfully achieved using Pd(PPh₃)₄ and K₃PO₄ in a 1,4-dioxane/water mixture. beilstein-journals.org While specific examples with this compound are not extensively detailed in readily available literature, the reactivity is expected to be analogous.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C5 position and a terminal alkyne. libretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction conditions are generally mild, often performed at room temperature. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. The introduction of an alkynyl moiety at the C5 position provides a valuable building block for further transformations.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the C5 position and a primary or secondary amine. organic-chemistry.orglibretexts.org The reaction typically utilizes a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a base, such as sodium tert-butoxide. wikipedia.org The choice of ligand is crucial for the success of the reaction and depends on the specific amine and aryl halide substrates. wikipedia.org This method provides a direct route to a diverse range of 5-amino-substituted pyrimidine derivatives.
| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Typical Reactants |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | 1,4-Dioxane/Water, Toluene | Aryl/Heteroaryl Boronic Acids/Esters |
| Sonogashira | Pd(PPh₃)₄/CuI | Et₃N, Piperidine | THF, DMF | Terminal Alkynes |
| Buchwald-Hartwig | Pd(OAc)₂/Phosphine Ligand | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | Primary/Secondary Amines |
Nucleophilic Aromatic Substitution with Diverse Nucleophiles
While less common at an unactivated bromo-substituted carbon on a pyrimidine ring compared to positions activated by strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) can occur under certain conditions. The reactivity towards SNAr at the C5-bromo position of this compound is generally low. However, with highly reactive nucleophiles or under forcing conditions, displacement of the bromide may be achieved. Reactions of 5-bromo-1,2,3-triazines with phenols have been reported to proceed via a concerted SNAr mechanism. nih.gov
Chemical Transformations of the C2-Amino Group
The C2-amino group of this compound is a key site for derivatization, allowing for the introduction of a variety of functional groups through acylation, alkylation, arylation, and related reactions.
Acylation, Alkylation, and Arylation Reactions
Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. researchgate.net These reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen halide byproduct. The resulting amides can serve as important intermediates for further functionalization or as final products in their own right. The N-acylation of 2-aminopyrimidines can sometimes lead to N,N-diacylation products, but reaction conditions can be optimized to favor mono-acylation. nih.gov
Alkylation: N-alkylation of the C2-amino group can be achieved using alkyl halides. The reaction of 2-amino-6-methylpyrimidin-4-one with various alkyl halides has been shown to result in N3-alkylation products. nih.gov For this compound, direct alkylation of the exocyclic amino group can be more challenging and may lead to a mixture of products, including alkylation at the ring nitrogen atoms. Protection of the amino group may be necessary to achieve selective alkylation.
Arylation: The C2-amino group can undergo N-arylation through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides. Alternatively, nucleophilic aromatic substitution on highly electron-deficient arenes can also lead to N-arylated products. The synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been accomplished using Buchwald-Hartwig amination conditions. wikipedia.org
Amidation and Sulfonamidation Chemistry
Amidation: As mentioned in the acylation section, the formation of an amide bond at the C2-amino group is a common transformation.
Sulfonamidation: The C2-amino group can react with sulfonyl chlorides in the presence of a base to form sulfonamides. This reaction provides access to a class of compounds with distinct electronic and steric properties compared to amides. The synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides has been reported, demonstrating the feasibility of this transformation on a brominated heterocyclic core. nih.gov
| Reaction Type | Reagent | Base | Product |
| Acylation | Acid Chloride, Anhydride | Triethylamine, Pyridine | Amide |
| Alkylation | Alkyl Halide | K₂CO₃, NaH | N-Alkyl Amine |
| Arylation | Aryl Halide | NaOt-Bu, Cs₂CO₃ | N-Aryl Amine |
| Sulfonamidation | Sulfonyl Chloride | Pyridine | Sulfonamide |
Reactivity and Stability of the C4-Cyclopropoxy Moiety
The C4-cyclopropoxy group is generally considered a stable ether linkage. However, under certain conditions, it can undergo cleavage. The stability of cyclopropyl (B3062369) ethers is influenced by the electronic nature of the pyrimidine ring and the reaction conditions employed.
The cyclopropyl group itself is known to be sensitive to strong acidic conditions, which can lead to ring-opening reactions. In the context of the pyrimidine scaffold, the C4-alkoxy group can be susceptible to nucleophilic displacement, particularly if the pyrimidine ring is activated by electron-withdrawing groups. However, in this compound, the electron-donating nature of the C2-amino group may help to stabilize the C4-cyclopropoxy linkage against nucleophilic attack. Studies on damaged pyrimidines have shown that loss of aromaticity can make the C4 position susceptible to hydrolysis. nih.govnih.gov While the pyrimidine ring in the title compound is aromatic, harsh reaction conditions that might disrupt this aromaticity could potentially compromise the integrity of the cyclopropoxy group.
Cyclopropane Ring Opening and Rearrangement Reactions
The cyclopropane ring of the cyclopropoxy group is inherently strained and can undergo ring-opening reactions under specific conditions, typically involving acid catalysis. The high degree of p-character in the C-C bonds of the cyclopropane ring allows it to behave similarly to a double bond in its ability to stabilize an adjacent positive charge. stackexchange.comechemi.comresearchgate.net This property is crucial in understanding its reactivity.
Under acidic conditions, protonation of the ether oxygen can occur, weakening the C-O bond. Subsequent cleavage of this bond can lead to the formation of a cyclopropyl cation or a related rearranged carbocationic intermediate. The stability of the cyclopropylmethyl carbocation is well-documented and is attributed to the favorable overlap of the bent orbitals of the cyclopropane ring with the vacant p-orbital of the carbocationic center. stackexchange.comechemi.com This stabilization facilitates the ring-opening process. For instance, studies on aryl cyclopropanes have shown that they can undergo ring-opening hydroarylation in the presence of a Brønsted acid. nih.gov
The reaction outcome is highly dependent on the reaction conditions and the nature of the nucleophiles present. In the presence of a nucleophile, trapping of the carbocationic intermediate can occur. Alternatively, rearrangement of the cyclopropyl ring to a more stable allylic or homoallylic system can take place, followed by reaction with a nucleophile.
It is important to note that the cyclopropoxy group is generally stable under neutral and basic conditions. Ring opening under these conditions would require significant activation, which is not inherent to the structure of this compound.
Hydrolysis and Trans-etherification Processes
The cyclopropoxy group, being an ether, is susceptible to hydrolysis and trans-etherification reactions, typically under acidic conditions. The electron-withdrawing nature of the pyrimidine ring is expected to influence the reactivity of the ether linkage.
Hydrolysis: Acid-catalyzed hydrolysis of the cyclopropoxy group would lead to the formation of 4-hydroxy-5-bromopyrimidin-2-amine and cyclopropanol (B106826). The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of water on the activated carbon atom.
Trans-etherification: In the presence of an alcohol and an acid catalyst, trans-etherification can occur, leading to the exchange of the cyclopropoxy group for a different alkoxy group. This reaction proceeds through a similar mechanism to hydrolysis, with the alcohol acting as the nucleophile instead of water. General methods for the transetherification of aryl ethers have been developed and could potentially be applied to this system. organic-chemistry.org
The conditions required for these transformations, such as acid strength and temperature, would need to be carefully controlled to avoid potential side reactions, including the opening of the cyclopropane ring.
Functionalization of the Pyrimidine Ring System
The pyrimidine ring of this compound offers several sites for functionalization, with the 5-bromo substituent being the most versatile handle for derivatization.
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 5-position is highly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents by coupling with the corresponding boronic acids or esters. nih.govillinois.edumdpi.comlibretexts.org The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent. The 2-amino group is expected to be compatible with these reaction conditions.
Heck Reaction: The Heck reaction enables the arylation or vinylation of the pyrimidine ring at the 5-position by reaction with an alkene in the presence of a palladium catalyst and a base. nih.govwikipedia.orgorganic-chemistry.orgyoutube.com This provides a direct method for the introduction of substituted alkene moieties.
Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as Stille, Sonogashira, and Buchwald-Hartwig amination, could also be employed to introduce a diverse array of functional groups at the 5-position.
Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is electron-deficient and can undergo nucleophilic aromatic substitution, although the 5-position is generally less reactive towards SNAr compared to the 2, 4, and 6 positions. acs.org However, under forcing conditions or with highly activated nucleophiles, displacement of the bromide may be possible. The reactivity towards SNAr is influenced by the electronic effects of the other substituents on the ring. lumenlearning.comchemistrytalk.orglibretexts.orgresearchgate.net
Lithiation and Subsequent Electrophilic Quench: Regioselective lithiation of the pyrimidine ring can provide a route to introduce substituents at specific positions. For example, lithiation at the 6-position, directed by the 2-amino group, followed by quenching with an electrophile, could be a viable strategy for functionalization. nih.gov
Chemo- and Regioselectivity in Complex Reaction Environments involving this compound
In complex reaction environments where multiple reactive sites are present, the chemo- and regioselectivity of reactions involving this compound are of paramount importance. The molecule possesses three main reactive centers: the C5-Br bond, the 2-amino group, and the 4-cyclopropoxy group, in addition to the pyrimidine ring itself.
Chemoselectivity:
Palladium-Catalyzed Cross-Coupling vs. SNAr: In reactions involving both a palladium catalyst and a nucleophile, the C-Br bond is the most likely site for reaction via oxidative addition to the palladium center. Nucleophilic attack on the pyrimidine ring is generally less favorable, especially at the C5 position.
Reactions at the Amino Group: The 2-amino group can act as a nucleophile and may compete in reactions with electrophiles. However, its nucleophilicity is somewhat attenuated by the electron-withdrawing pyrimidine ring. Under conditions for palladium-catalyzed cross-coupling, the amino group is generally a spectator.
Stability of the Cyclopropoxy Group: As discussed previously, the cyclopropoxy group is relatively stable under neutral and basic conditions typically employed for cross-coupling and many nucleophilic substitution reactions. Acidic conditions, however, could lead to its cleavage, representing a key chemoselectivity challenge.
Regioselectivity:
Functionalization of the Pyrimidine Ring: In palladium-catalyzed cross-coupling reactions, the reaction will occur exclusively at the C5-position due to the presence of the bromo substituent.
Nucleophilic Aromatic Substitution: If SNAr were to occur, the position of attack would be governed by the electronic directing effects of the substituents. The 2-amino group is an electron-donating group, while the 4-cyclopropoxy group is also electron-donating. The 5-bromo substituent is a deactivating group. The interplay of these effects would determine the most electrophilic site on the pyrimidine ring. Generally, the C4/C6 and C2 positions are more susceptible to nucleophilic attack than the C5 position in pyrimidines. acs.org
Electrophilic Aromatic Substitution: Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. If it were to occur, the directing effects of the amino and cyclopropoxy groups would favor substitution at the positions ortho and para to them, although the inherent low reactivity of the ring towards electrophiles makes this a less common pathway.
Below is a table summarizing the likely reactivity at different positions under various reaction conditions:
| Position | Reaction Type | Conditions | Expected Reactivity |
| C5 | Palladium-Catalyzed Cross-Coupling | Pd catalyst, base | High |
| C5 | Nucleophilic Aromatic Substitution | Strong nucleophile, heat | Low to moderate |
| C2-NH2 | Acylation, Alkylation | Electrophile | Moderate |
| C4-O-Cyclopropyl | Hydrolysis, Ring-Opening | Acidic | Moderate to high |
| C6 | Lithiation/Electrophilic Quench | Strong base, electrophile | Moderate |
Theoretical and Computational Studies on 5 Bromo 4 Cyclopropoxypyrimidin 2 Amine and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and molecular properties of a compound. These calculations can predict a molecule's geometry, electronic distribution, and reactivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a significant parameter that reflects the molecule's chemical stability. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.
For pyrimidine (B1678525) derivatives, the HOMO is often localized on the electron-rich amino group and the pyrimidine ring, while the LUMO is typically distributed over the pyrimidine ring, particularly the C5 position, which is substituted with an electron-withdrawing bromine atom in the case of 5-Bromo-4-cyclopropoxypyrimidin-2-amine. This distribution suggests that the 2-amino group is a likely site for electrophilic attack, while the pyrimidine ring is susceptible to nucleophilic attack.
Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Pyrimidine Analogue
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: The values in this table are illustrative and based on typical DFT calculations for similar heterocyclic compounds.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) in red and regions of positive potential (electron-poor, susceptible to nucleophilic attack) in blue.
In a typical MEP map of a 2-aminopyrimidine (B69317) derivative, the most negative potential is concentrated around the nitrogen atoms of the pyrimidine ring, indicating their susceptibility to protonation and interaction with electrophiles. The area around the amino group's hydrogen atoms exhibits a positive potential, making them potential hydrogen bond donors. For this compound, the electronegative bromine and oxygen atoms would also contribute to regions of negative potential.
The distribution of atomic charges provides a quantitative measure of the electron density on each atom in a molecule. This information is crucial for understanding molecular polarity and reactivity. Various methods, such as Mulliken population analysis, can be used to calculate these charges. In this compound, the nitrogen atoms of the pyrimidine ring and the exocyclic amino group are expected to carry negative charges, while the carbon atoms bonded to these nitrogens will have positive charges.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity and stability.
Table 2: Illustrative Global Reactivity Descriptors for a Pyrimidine Analogue
| Descriptor | Value (eV) |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Global Softness (S) | 0.38 |
Note: These values are representative and calculated from the HOMO/LUMO energies in Table 1.
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (low-energy states) of a molecule and the energy barriers between them. For this compound, the primary source of conformational flexibility arises from the rotation of the cyclopropoxy group relative to the pyrimidine ring.
The cyclopropyl (B3062369) group itself is rigid, but its orientation with respect to the pyrimidine ring can vary. Computational studies on similar cyclopropylamines have shown that the rotational barrier is influenced by steric and electronic effects. The energy landscape of this compound would likely reveal several local energy minima corresponding to different rotational isomers. The global minimum energy conformation is the most stable and likely the most populated state under physiological conditions. Understanding these conformational preferences is vital for rational drug design, as the bioactive conformation that binds to a biological target may not be the lowest energy conformation in solution.
Molecular Docking and Ligand-Protein Interaction Simulations (e.g., for kinase targets like IRAK4, ULK1, CDK2)
The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is instrumental in understanding the binding mode of potential inhibitors and in structure-based drug design. For this compound, potential kinase targets include Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Unc-51 Like Kinase 1 (ULK1), and Cyclin-Dependent Kinase 2 (CDK2).
Docking studies of analogous 2-aminopyrimidine inhibitors into the ATP-binding site of these kinases typically reveal a conserved binding pattern. The 2-amino group forms crucial hydrogen bonds with the backbone carbonyl and/or amide groups of the hinge region residues. For instance, in CDK2, this interaction often involves the backbone of Leu83. The pyrimidine ring itself is positioned within a hydrophobic pocket, and substituents at the 4 and 5 positions can form additional interactions with the protein, thereby enhancing binding affinity and selectivity. The cyclopropoxy group at the 4-position would likely occupy a hydrophobic pocket, while the bromo group at the 5-position could be involved in halogen bonding or other specific interactions.
Table 3: Typical Key Interactions of 2-Aminopyrimidine Analogues with Kinase Targets
| Kinase Target | Hinge Residue(s) for H-Bonding | Other Key Interacting Residues |
| IRAK4 | Met, Tyr | Leu, Val |
| ULK1 | Cys, Glu | Met, Leu |
| CDK2 | Leu, Asp | Ile, Lys |
Note: This table summarizes common interactions observed in docking studies of 2-aminopyrimidine-based kinase inhibitors.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for a kinase inhibitor based on the 2-aminopyrimidine scaffold would typically include:
A hydrogen bond donor (the 2-amino group).
A hydrogen bond acceptor (one of the pyrimidine nitrogen atoms).
One or more hydrophobic features (representing the pyrimidine ring and its substituents).
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of potential new drug candidates with a desired biological activity. The this compound scaffold, with its specific arrangement of hydrogen bond donors, acceptors, and hydrophobic groups, can serve as a template for generating such pharmacophore models to discover new inhibitors of IRAK4, ULK1, CDK2, and other kinases.
Reaction Mechanism Elucidation using Computational Methods
While specific computational studies detailing the reaction mechanisms of this compound are not extensively available in peer-reviewed literature, the elucidation of reaction pathways for analogous 5-bromopyrimidine (B23866) systems is a well-established field of theoretical and computational chemistry. Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate details of reaction mechanisms, including the identification of transition states, intermediates, and the calculation of activation energies. These computational approaches provide invaluable insights into the reactivity and transformation of pyrimidine derivatives.
The primary reactions of interest for a molecule like this compound involve the functionalization of the C-Br bond, typically through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr). Computational studies on similar substrates have been instrumental in understanding the underlying mechanisms of these transformations.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are fundamental for creating new carbon-carbon and carbon-nitrogen bonds at the C5 position of the pyrimidine ring. Computational studies on these reactions involving 5-bromopyrimidine analogues have shed light on the catalytic cycle, which generally comprises three main stages: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.
DFT calculations have been employed to map the potential energy surface of these catalytic cycles. For instance, in the Suzuki-Miyaura reaction of 5-bromopyrimidine, computational analysis has shown that the oxidative addition of the C-Br bond to a Pd(0) complex is a critical step. The energy barrier for this step is influenced by the phosphine (B1218219) ligands on the palladium catalyst and the electronic properties of the pyrimidine ring.
A representative study on a generic palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of an aryl bromide with an amine, which is analogous to the amination of 5-bromopyrimidine, revealed the following mechanistic insights through DFT calculations. The process involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by the coordination of the amine and a subsequent deprotonation, and finally, the reductive elimination to yield the aminated product and regenerate the catalyst.
| Step | Intermediate/Transition State | Description | Relative Free Energy (kcal/mol) |
|---|---|---|---|
| 1 | Pd(0)L2 + Ar-Br | Reactants | 0.0 |
| 2 | TSOA | Oxidative Addition Transition State | +15.2 |
| 3 | [Pd(II)(Ar)(Br)L2] | Oxidative Addition Product | -5.8 |
| 4 | [Pd(II)(Ar)(NH2R)L]+ | Amine Coordination | +3.4 |
| 5 | TSRE | Reductive Elimination Transition State | +21.5 |
| 6 | Product Complex | [Pd(0)L2(Ar-NHR)] | -18.7 |
Nucleophilic Aromatic Substitution (SNAr) Reactions:
The displacement of the bromide in 5-bromopyrimidine derivatives can also occur via a nucleophilic aromatic substitution (SNAr) mechanism. Computational studies on analogous systems, such as the reaction of dinitropyridines with nucleophiles, have been used to determine whether the reaction proceeds through a stepwise mechanism involving a stable Meisenheimer intermediate or a concerted mechanism where bond formation and bond-breaking occur simultaneously.
DFT calculations can elucidate the preferred pathway by locating the transition states for both potential mechanisms and comparing their activation energies. For many heteroaromatic systems, a concerted SNAr mechanism is often found to be energetically favorable. These studies provide crucial information on the role of electron-withdrawing groups in activating the aromatic ring for nucleophilic attack.
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Stepwise | Formation of Meisenheimer Intermediate | 25.8 |
| Concerted | Simultaneous C-Nu bond formation and C-Br bond cleavage | 22.1 |
Pre Clinical Investigations of Biological Activities and Molecular Mechanisms of 5 Bromo 4 Cyclopropoxypyrimidin 2 Amine
Target Identification and Biochemical Validation
No publicly available data exists for the target identification and biochemical validation of 5-Bromo-4-cyclopropoxypyrimidin-2-amine.
Kinase Inhibition/Modulation Assays (e.g., IRAK4, ULK1, CDK2)
There are no available studies reporting the effects of this compound on the kinase activity of IRAK4, ULK1, or CDK2.
Receptor Binding and Ligand Affinity Profiling
Information regarding the receptor binding and ligand affinity profile of this compound is not available in the public domain.
Enzyme Kinetics and Inhibitory Potency Determination
No studies detailing the enzyme kinetics or determining the inhibitory potency (e.g., IC₅₀ values) of this compound have been found.
Cell-Based Assays for Functional Activity and Pathway Modulation
There is no publicly available information from cell-based assays to describe the functional activity or pathway modulation capabilities of this compound.
Cellular Proliferation and Viability Assays (e.g., A549 cells, non-human context)
No data has been published on the effects of this compound on the proliferation or viability of A549 cells or any other cell lines in a non-human context.
Autophagy Modulation Studies (e.g., as ULK1 inhibitor)
There are no available research findings on the role of this compound in the modulation of autophagy, including any potential activity as a ULK1 inhibitor.
Gene Expression and Proteomic Profiling in Cellular Models
No studies detailing the effects of this compound on global gene expression or the proteome of cellular models were identified. Such studies would be crucial for understanding the compound's broader cellular impact and for identifying potential biomarkers of its activity.
Structure-Activity Relationship (SAR) and Structure-Kinase Activity Relationship (SKAR) Studies of Analoguescymitquimica.com
There is no available literature that systematically explores the structure-activity or structure-kinase activity relationships of analogues of this compound. These studies would involve the synthesis and biological evaluation of a library of related molecules to determine which structural features are critical for their activity and potency.
Elucidation of Molecular Mechanisms at the Subcellular Level
Specific molecular targets and the precise subcellular mechanisms of action for this compound have not been reported. Research in this area would typically involve techniques to identify direct binding partners and to characterize the downstream signaling pathways affected by the compound.
Pre-clinical in vivo Studies in Animal Models (Focus solely on efficacy and mechanistic insights, excluding dosage, safety, toxicity, and human trials)
No pre-clinical studies in animal models that focus on the efficacy and mechanistic insights of this compound have been published. Such studies are essential for validating in vitro findings and for assessing the potential therapeutic utility of a compound in a whole-organism context.
Advanced Analytical and Spectroscopic Methodologies for Research on 5 Bromo 4 Cyclopropoxypyrimidin 2 Amine
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Structural Confirmation
High-resolution mass spectrometry is an indispensable tool for the unambiguous identification of 5-Bromo-4-cyclopropoxypyrimidin-2-amine. This technique provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition.
In a typical analysis, the compound is ionized, often using electrospray ionization (ESI), and the resulting ions are guided into a high-resolution mass analyzer. For this compound, the protonated molecule ([M+H]⁺) is observed. The isotopic pattern, which is characteristic of the presence of a bromine atom (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio), serves as a key signature for structural confirmation.
Recent patent literature has reported the detection of the protonated molecule of this compound at a mass-to-charge ratio (m/z) of 231.9. google.com This experimental value is consistent with the theoretical mass calculated for the protonated species, providing strong evidence for the compound's identity.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Ionization Mode | ESI+ |
| Observed Ion | [M+H]⁺ |
| Experimental m/z | 231.9 google.com |
| Theoretical m/z (⁷⁹Br) | 230.0038 |
| Theoretical m/z (⁸¹Br) | 232.0017 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. A suite of NMR experiments is used to fully characterize this compound.
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would be expected to show distinct signals for the amine protons, the single pyrimidine (B1678525) proton, and the protons of the cyclopropoxy group. The chemical shifts and coupling patterns of the cyclopropyl (B3062369) protons would be particularly informative.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show signals for the carbon atoms of the pyrimidine ring and the cyclopropyl group. The chemical shifts would be influenced by the electronegativity of the attached atoms (bromine, nitrogen, and oxygen).
2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity within the cyclopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the unambiguous assignment of both ¹H and ¹³C resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the cyclopropoxy group to the pyrimidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can help to determine the preferred conformation of the cyclopropoxy group relative to the pyrimidine ring.
While specific, publicly available, detailed NMR data for this compound is limited, the expected chemical shifts can be predicted based on the analysis of similar structures.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine-H | ~8.0-8.5 | - |
| Amine-NH₂ | ~5.0-6.0 (broad) | - |
| Cyclopropyl-CH | ~4.0-4.5 | ~50-60 |
| Cyclopropyl-CH₂ | ~0.8-1.2 | ~5-15 |
| Pyrimidine-C2 | - | ~160-165 |
| Pyrimidine-C4 | - | ~165-170 |
| Pyrimidine-C5 | - | ~90-100 |
| Pyrimidine-C6 | - | ~155-160 |
X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights
X-ray crystallography provides the most definitive structural information for a crystalline solid. By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise three-dimensional arrangement of its atoms, including bond lengths, bond angles, and torsional angles. This technique would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group. To date, no public crystal structure of this compound has been reported.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to:
N-H stretching vibrations of the amine group (typically in the range of 3300-3500 cm⁻¹).
C-H stretching vibrations of the pyrimidine ring and the cyclopropyl group (around 3000-3100 cm⁻¹).
C=N and C=C stretching vibrations of the pyrimidine ring (in the fingerprint region, 1400-1600 cm⁻¹).
C-O stretching of the cyclopropoxy group (around 1200-1300 cm⁻¹).
C-Br stretching vibration (at lower frequencies, typically below 700 cm⁻¹).
The combination of IR and Raman spectra provides a comprehensive vibrational profile, or "molecular fingerprint," that is unique to the compound.
Chromatographic Techniques (HPLC, UPLC, LC-MS) for Purity Assessment, Reaction Monitoring, and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound, monitoring the progress of its synthesis, and analyzing complex mixtures.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques separate components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). A UV detector is commonly used for detection, as the pyrimidine ring is a strong chromophore. The retention time of the compound is a characteristic property under a specific set of conditions (column, mobile phase, flow rate, and temperature).
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC or UPLC with the detection power of mass spectrometry. As the compound elutes from the chromatography column, it is directly introduced into the mass spectrometer, providing both retention time and mass-to-charge ratio data. This is particularly useful for confirming the identity of the peak corresponding to this compound in a reaction mixture. Patent literature has documented the use of LC-MS in the analysis of this compound. google.com
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization (if chiral derivatives are considered)
The parent compound, this compound, is not chiral. However, if chiral derivatives were to be synthesized (for example, by introducing a stereocenter in a substituent), chiroptical spectroscopy would be essential for their stereochemical characterization.
Circular Dichroism (CD): This technique measures the differential absorption of left- and right-circularly polarized light. A chiral molecule will exhibit a characteristic CD spectrum, which can be used to determine its absolute configuration by comparison with theoretical calculations or with the spectra of known compounds.
Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve is also characteristic of a specific enantiomer.
These techniques would be indispensable for the study of the stereoisomers of any chiral derivatives of this compound.
Future Research Directions and Potential Academic Contributions of 5 Bromo 4 Cyclopropoxypyrimidin 2 Amine
Exploration of Complex Synthetic Architectures and Scalable Production Methods
The future synthesis of 5-Bromo-4-cyclopropoxypyrimidin-2-amine and its derivatives will likely focus on developing more complex and efficient synthetic routes that are amenable to large-scale production. Current synthetic strategies for substituted pyrimidines often involve multi-step processes that may not be cost-effective for industrial applications.
The exploration of greener synthetic routes, utilizing more environmentally benign solvents and reagents, will also be a key area of focus. For instance, enzymatic catalysis could be explored for specific transformations, offering high selectivity and reducing the environmental impact of the synthesis.
| Synthetic Approach | Potential Advantages | Key Research Areas |
| Multicomponent Reactions | Increased efficiency, reduced waste, streamlined synthesis. growingscience.com | Development of novel one-pot procedures for pyrimidine (B1678525) ring formation. |
| Catalytic Methods | Higher yields, milder reaction conditions, improved selectivity. mdpi.com | Exploration of transition metal catalysts for cyclopropoxy group introduction. |
| Flow Chemistry | Enhanced safety, scalability, and process control. nih.gov | Optimization of reaction parameters in continuous flow systems. |
| Green Chemistry | Reduced environmental impact, increased sustainability. | Application of biocatalysis and environmentally friendly solvents. |
Rational Design of Next-Generation Analogues for Enhanced Research Probes
The structure of this compound provides a versatile template for the rational design of next-generation analogues to be used as research probes. The bromine atom at the 5-position is a particularly attractive feature, as it can serve as a synthetic handle for introducing a variety of substituents through cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comresearchgate.net This would allow for the systematic exploration of the chemical space around the pyrimidine core to optimize biological activity and selectivity.
The cyclopropoxy group is another key feature that can be modified. scientificupdate.combeilstein-journals.orghyphadiscovery.comnih.govresearchgate.netunl.ptacs.orgnbinno.com Its rigid nature can help to lock the molecule into a specific conformation, which can be advantageous for binding to a biological target. nbinno.com Future research could involve the synthesis of analogues with different small, strained ring systems to probe the importance of this conformational rigidity. nih.gov Furthermore, bioisosteric replacement of the cyclopropoxy group with other functionalities could lead to analogues with improved pharmacokinetic properties. beilstein-journals.orgresearchgate.net
The 2-amino group also offers a site for modification, allowing for the introduction of various side chains that could interact with specific residues in a target protein, thereby enhancing binding affinity and selectivity.
| Structural Modification | Rationale | Potential Outcomes |
| Modification at the 5-position (Br) | Introduction of diverse substituents via cross-coupling reactions. mdpi.comresearchgate.net | Enhanced potency, selectivity, and modulation of physicochemical properties. |
| Modification of the Cyclopropoxy Group | Probing the role of conformational rigidity and exploring bioisosteric replacements. beilstein-journals.orgnih.govresearchgate.net | Improved pharmacokinetic profiles and target engagement. |
| Modification of the 2-amino Group | Introduction of side chains for specific interactions with target proteins. | Increased binding affinity and selectivity. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) will be instrumental in accelerating the design and optimization of analogues of this compound. These computational tools can be used to build predictive models for biological activity, toxicity, and pharmacokinetic properties, thereby reducing the need for extensive and costly experimental screening.
For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of analogues with their biological activity. documentsdelivered.com This information can then be used to design new compounds with enhanced potency. Machine learning algorithms can also be used to predict the binding affinity of virtual compounds to a specific biological target, allowing for the in silico screening of large compound libraries to identify the most promising candidates for synthesis and testing.
Furthermore, generative AI models can be employed to design novel molecular scaffolds based on the structure of this compound, potentially leading to the discovery of compounds with entirely new mechanisms of action.
| AI/ML Application | Purpose | Expected Impact |
| QSAR Modeling | To correlate chemical structure with biological activity. documentsdelivered.com | Rational design of more potent analogues. |
| Virtual Screening | To predict the binding affinity of compounds to a target protein. | Prioritization of compounds for synthesis, saving time and resources. |
| Generative Models | To design novel molecular scaffolds. | Discovery of new chemical entities with unique biological activities. |
Development of Advanced Probes for Biological Target Validation and Pathway Deconvolution
This compound and its derivatives have the potential to be developed into advanced chemical probes for the validation of biological targets and the deconvolution of cellular pathways. The bromine atom can be replaced with a variety of tags, such as fluorescent dyes, biotin, or photoaffinity labels, without significantly altering the core structure of the molecule.
These tagged probes could be used to visualize the subcellular localization of the target protein, to identify its binding partners through pull-down experiments, and to map its interactions within a cellular context. Photoaffinity labeling, in particular, can be a powerful tool for identifying the direct binding target of a compound in a complex biological system.
The development of such probes would be invaluable for understanding the mechanism of action of drugs derived from this scaffold and for identifying new therapeutic targets.
| Probe Type | Application | Scientific Contribution |
| Fluorescently Labeled Probes | Visualization of target protein localization and dynamics in living cells. | Insights into the cellular function of the target. |
| Biotinylated Probes | Identification of protein-protein interactions through affinity purification. | Elucidation of the target's interaction network. |
| Photoaffinity Probes | Covalent labeling of the direct biological target. | Unambiguous target identification and validation. |
Contribution to Fundamental Understanding of Pyrimidine Chemistry and Kinase Biology
The study of this compound and its analogues will contribute to a more fundamental understanding of pyrimidine chemistry and kinase biology. The synthesis and reactivity of these compounds will provide new insights into the chemical properties of the pyrimidine ring system and the influence of its substituents.
From a biological perspective, the use of these compounds as kinase inhibitors will help to elucidate the structure-activity relationships that govern the interaction of pyrimidines with the ATP-binding site of kinases. nih.govnih.govtechscience.comresearchgate.net This knowledge can be used to design more selective and potent kinase inhibitors for the treatment of a variety of diseases, including cancer and inflammatory disorders. techscience.com
Furthermore, the development of highly selective probes based on this scaffold will enable a more detailed investigation of the roles of specific kinases in cellular signaling pathways, contributing to a deeper understanding of the complex regulatory networks that control cell function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
